4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H9ClFN3 and its molecular weight is 225.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallographic and Molecular Interaction Studies
Research has demonstrated the significance of intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives. These interactions are crucial in biological activities and have been extensively studied through techniques like X-ray diffraction, DSC, TGA, and Hirshfeld surface analysis. The interactions include C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions, providing insights into the molecular behavior of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Characterization of Energetic Salts
The compound has been involved in the synthesis of triazolyl-functionalized monocationic energetic salts and subsequent protonation to produce diquaternary salts. These salts are characterized by their good thermal stability and relatively high density, making them of interest in various applications (Wang, Gao, Ye, & Shreeve, 2007).
Molecular Modeling and Antimicrobial Studies
1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal agents. The research indicates significant antibacterial and antifungal activities, with the structure-activity relationship being explored through molecular docking studies (El-Reedy & Soliman, 2020).
Synthesis of Anticonvulsant Compounds
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole has been used in the synthesis of novel compounds with potential anticonvulsant activities. These compounds have been recommended for further studies due to their significant pharmacological profiles (Perekhoda).
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-2-3-10(9(12)4-7)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSAHFHZZVDUBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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